1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl group, and an indole core
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the tert-butoxycarbonyl group using tert-butyl chloroformate in the presence of a base. The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions. The indole core is often constructed through Fischer indole synthesis or other cyclization methods. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the carboxylic acid group.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents like trifluoroacetic acid or oxalyl chloride
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the indole core can engage in π-π stacking interactions with aromatic residues in proteins. The tert-butoxycarbonyl group serves as a protecting group, which can be selectively removed to reveal reactive functional groups for further chemical modifications .
Comparison with Similar Compounds
Similar compounds to 1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid include:
1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid: Another Boc-protected compound with applications in peptide synthesis.
1-(tert-Butoxycarbonyl)-2-methylindole-6-carboxylic acid: A structurally similar compound with a methyl group instead of a trifluoromethyl group.
1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)benzene: A simpler aromatic compound with similar functional groups but lacking the indole core
The uniqueness of this compound lies in its combination of the indole core, trifluoromethyl group, and Boc protecting group, which together confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C15H14F3NO4 |
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Molecular Weight |
329.27 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)indole-6-carboxylic acid |
InChI |
InChI=1S/C15H14F3NO4/c1-14(2,3)23-13(22)19-10-6-9(12(20)21)5-4-8(10)7-11(19)15(16,17)18/h4-7H,1-3H3,(H,20,21) |
InChI Key |
HVOULXOYTHVJRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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